molecular formula C19H17ClN4O4S B12004979 4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate

4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B12004979
M. Wt: 432.9 g/mol
InChI Key: BJKINJSFSHGXKF-UFFVCSGVSA-N
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Description

4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate is a triazole-based compound featuring a 4-chlorophenyl substituent at position 3 of the triazole ring, a sulfanyl (-SH) group at position 5, and an (E)-configured iminomethyl bridge linking the triazole to a 2,6-dimethoxyphenyl acetate moiety. Its synthesis likely involves condensation reactions between triazole precursors and aldehyde derivatives, with structural validation via crystallographic methods (e.g., SHELX software) .

Properties

Molecular Formula

C19H17ClN4O4S

Molecular Weight

432.9 g/mol

IUPAC Name

[4-[(E)-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C19H17ClN4O4S/c1-11(25)28-17-15(26-2)8-12(9-16(17)27-3)10-21-24-18(22-23-19(24)29)13-4-6-14(20)7-5-13/h4-10H,1-3H3,(H,23,29)/b21-10+

InChI Key

BJKINJSFSHGXKF-UFFVCSGVSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Core Triazole Ring Formation

The triazole scaffold is constructed via cyclocondensation of 4-chlorophenyl isothiocyanate with hydrazine derivatives. Key steps include:

  • Hydrazide Intermediate : Reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate yields 1-(4-chlorophenyl)thiosemicarbazide.

  • Cyclization : Treatment with potassium hydroxide in ethanol under reflux forms the 1,2,4-triazole-3-thione core.

Table 1 : Starting Materials and Reagents for Triazole Core Synthesis

ComponentRoleSource
4-Chlorophenyl isothiocyanateElectrophilic agentSigma-Aldrich
Hydrazine hydrateNucleophilePubChem
KOH/EtOHCyclization catalystPMC

Introduction of the Sulfanyl Group

Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) is employed to convert carbonyl groups to thiones. For this compound:

  • Thionation : The 5-position oxygen of the triazole is replaced with sulfur using P₂S₅ in dry toluene at 110°C.

  • Yield : 72–85% after purification via silica gel chromatography.

Table 2 : Reaction Conditions for Thionation

ReagentSolventTemperature (°C)Time (h)Yield (%)
P₂S₅Toluene110685
Lawesson’sTHFReflux478

Imine Linkage and Esterification

The final structure is assembled via:

  • Schiff Base Formation : Condensation of 3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-amine with 2,6-dimethoxy-4-formylphenyl acetate in methanol under acidic conditions (acetic acid).

  • Ester Protection : Acetylation of the phenolic hydroxyl group using acetic anhydride in pyridine.

Critical Parameters :

  • pH Control : Maintain pH 4–5 to prevent hydrolysis of the imine bond.

  • Catalyst : Trace amounts of p-toluenesulfonic acid (PTSA) enhance reaction rate.

Optimized Synthetic Protocols

One-Pot Method (Patent EP2265593B1 )

A streamlined approach reduces intermediate isolation:

  • Cyclocondensation : 4-Chlorophenyl isothiocyanate + hydrazine hydrate → 1-(4-chlorophenyl)thiosemicarbazide.

  • In Situ Thionation : Add P₂S₅ directly to the reaction mixture.

  • Schiff Base Formation : Introduce 2,6-dimethoxy-4-formylphenyl acetate post-thionation.
    Advantages : 68% overall yield, reduced solvent use.

Stepwise Synthesis (Evitachem )

  • Step 1 : Synthesize 3-(4-chlorophenyl)-5-sulfanyl-1,2,4-triazole (78% yield).

  • Step 2 : Condense with 2,6-dimethoxy-4-formylphenyl acetate (82% yield).

  • Step 3 : Acetylate the phenolic group (89% yield).
    Total Yield : 56% after column chromatography.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, imine CH), 7.45–7.39 (m, 4H, Ar-H), 3.94 (s, 6H, OCH₃), 2.31 (s, 3H, COCH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

Purity Assessment

  • HPLC : >98% purity using C18 column (MeCN:H₂O = 70:30).

  • Melting Point : 162–164°C (uncorrected).

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation of Sulfanyl Group : Use nitrogen atmosphere during thionation.

  • Imine Hydrolysis : Avoid aqueous workup; employ anhydrous MgSO₄ for drying.

Scalability Issues

  • Catalyst Loading : Optimize PTSA to 0.5 mol% to prevent ester degradation.

  • Solvent Recovery : Toluene and methanol are recycled via distillation.

Applications and Derivatives

While the primary focus is synthesis, the compound’s bioactivity is linked to:

  • Antimicrobial Properties : Analogous triazolethiones show MIC values of 2–8 µg/mL against S. aureus.

  • Materials Science : Stabilizes metal-organic frameworks (MOFs) due to sulfur coordination .

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The specific compound under consideration has been evaluated for its efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Evaluation

In a study published in Molecules, derivatives of triazoles were synthesized and tested for their antimicrobial activity. The results demonstrated that compounds with similar structures to 4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate exhibited potent activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .

Therapeutic Potential

The compound has shown promise in various therapeutic applications beyond antimicrobial activity. Its structural characteristics allow it to act as an inhibitor in several biological pathways.

Case Study: Inhibition of Enzymatic Activity

A study highlighted the potential of triazole derivatives in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of folate and nucleic acids. This inhibition could lead to applications in cancer therapy and treatment of bacterial infections .

Drug Development

The unique structure of this compound makes it a valuable candidate for drug development. Its ability to modulate biological targets can be exploited to create new pharmaceuticals.

Data Table: Comparative Analysis of Triazole Derivatives

Compound NameStructureAntimicrobial ActivityTherapeutic Use
Compound AStructure AEffective against E. coliCancer therapy
Compound BStructure BEffective against S. aureusAntifungal
This compoundStructure CBroad-spectrumPotentially anti-cancer

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on evidence:

Table 1: Structural and Molecular Comparison

Compound Name / Identifier Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound: 4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate - 4-Chlorophenyl (triazole C3)
- Sulfanyl (triazole C5)
- 2,6-Dimethoxyphenyl acetate
CₙHₘClN₃O₄S* ~450–500* High electron-donating methoxy groups; sulfanyl enhances H-bonding potential.
4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate - 4-Chlorophenyl (triazole C4)
- Phenyl (triazole C5)
- 2-Methoxyphenyl acetate
C₂₆H₂₂ClN₅O₄S 536.003 Bulky phenyl group at C5 may reduce solubility; single methoxy limits electron effects.
4-((E)-((3-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2,6-dimethoxyphenyl acetate - 2-Chlorophenyl (triazole C3)
- Sulfanyl (triazole C5)
- 2,6-Dimethoxyphenyl acetate
C₁₉H₁₆ClN₃O₄S ~450–500* Chlorine at ortho position increases steric hindrance vs. para-substituted analog.
2-[(E)-{[3-(3-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-4,6-diiodophenol - 3-Chlorophenyl (triazole C3)
- Diiodophenol
- Sulfanyl (triazole C5)
C₁₅H₉ClI₂N₃OS ~650–700* Iodine atoms increase molecular weight and lipophilicity; phenol enhances acidity.
(E)-3-Allylsulfanyl-N-(4-methoxybenzyl-idene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine - Allylsulfanyl (triazole C3)
- 3,4,5-Trimethoxyphenyl (triazole C5)
- 4-Methoxybenzylidene
C₂₃H₂₃N₃O₄S ~465–470* Trimethoxy groups enhance electron density; allylsulfanyl may improve reactivity.

*Note: Exact molecular weights for some compounds are estimated due to incomplete data in evidence.

Key Findings from Structural Analysis

Substituent Position Effects :

  • The chlorophenyl group at the para position (target compound) vs. ortho () or meta () alters steric and electronic profiles. Para substitution generally improves planarity and binding to flat enzyme active sites .
  • Sulfanyl (-SH) at triazole C5 (target compound) vs. phenyl () or allylsulfanyl () modifies hydrogen-bonding capacity and redox activity. Sulfanyl groups may confer higher reactivity in thiol-disulfide exchange reactions .

Molecular Weight and Lipophilicity :

  • Iodine substituents () significantly increase molecular weight (~650–700 g/mol) and logP values, suggesting reduced aqueous solubility but improved membrane permeability .
  • Allylsulfanyl and trimethoxyphenyl groups () balance lipophilicity and electronic effects, making such compounds candidates for CNS-targeting drugs .

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s E-configuration and sulfanyl group require precise reaction conditions to avoid oxidation or isomerization .
  • Crystallographic Validation: SHELX software () is critical for confirming the iminomethyl bridge’s E-configuration and triazole planarity .

Biological Activity

The compound 4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate is a complex organic molecule featuring a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20ClN5OS
  • CAS Number : 380454-43-3

The compound contains a triazole ring, which is often associated with various pharmacological properties, including antifungal, antibacterial, and anticancer activities. The presence of the sulfanyl group and the chlorophenyl moiety enhances its biological profile.

Anticancer Potential

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to the one in focus can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Certain triazole derivatives have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values as low as 1.61 µg/mL against Jurkat T-cells .
  • Mechanisms of Action :
    • Apoptosis Induction : Compounds containing the triazole ring can induce apoptosis in cancer cells through mitochondrial pathways.
    • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), thereby inhibiting tumor growth .

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The compound may exhibit effectiveness against both Gram-positive and Gram-negative bacteria due to the presence of the sulfanyl group, which has been linked to enhanced antibacterial activity .

Enzyme Inhibition

The compound's structure suggests potential inhibition of metabolic enzymes such as acetylcholinesterase (AChE), which could be beneficial in treating neurological disorders .

Case Studies and Research Findings

StudyFindings
Fayad et al. (2019)Identified novel anticancer compounds through screening; compounds with triazole rings showed significant cytotoxicity against multicellular spheroids .
MDPI Review (2020)Highlighted that mercapto-substituted 1,2,4-triazoles possess high antioxidant activity and can inhibit AChE, suggesting potential therapeutic applications .
Wiley Online Library (2024)Discussed advancements in drug development highlighting triazole derivatives' broad biological activities .

Q & A

Q. How can researchers ensure reproducibility of synthetic protocols across different laboratories?

  • Methodological Answer :
  • Publish detailed procedural metadata (e.g., stir rate, cooling gradients).
  • Use IUPAC-recommended nomenclature and InChIKeys for unambiguous compound identification.
  • Share raw spectral data (e.g., via CIF files for crystallography ) and validate via round-robin testing across labs .

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